molecular formula C26H36O3 B12546008 Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol CAS No. 146819-84-3

Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol

Cat. No.: B12546008
CAS No.: 146819-84-3
M. Wt: 396.6 g/mol
InChI Key: PGGMRKKDHCKZHV-UHFFFAOYSA-N
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Description

Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol is a complex organic compound characterized by its unique structural features. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure includes acetic acid and a butenol moiety with multiple trimethylphenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with trimethylphenyl groups under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may yield alcohols or alkanes.

    Substitution: Common substitution reactions involve halogenation or nitration, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are typical reagents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as halogenated or nitrated products, alcohols, ketones, and carboxylic acids.

Scientific Research Applications

Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement and the presence of multiple trimethylphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

146819-84-3

Molecular Formula

C26H36O3

Molecular Weight

396.6 g/mol

IUPAC Name

acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol

InChI

InChI=1S/C24H32O.C2H4O2/c1-14-10-16(3)20(17(4)11-14)22(23(25)24(7,8)9)21-18(5)12-15(2)13-19(21)6;1-2(3)4/h10-13,25H,1-9H3;1H3,(H,3,4)

InChI Key

PGGMRKKDHCKZHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=C(C(C)(C)C)O)C2=C(C=C(C=C2C)C)C)C.CC(=O)O

Origin of Product

United States

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